molecular formula C24H18Br2N2O5 B12616749 C24H18Br2N2O5

C24H18Br2N2O5

Cat. No.: B12616749
M. Wt: 574.2 g/mol
InChI Key: YZUYFDBAUXUNHL-UHFFFAOYSA-N
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Description

C₂₄H₁₈Br₂N₂O₅ is a brominated aromatic compound featuring two bromine atoms, two nitrogen-containing rings, and an oxygen-rich functional group. Key characteristics likely include:

  • Molecular weight: ~586.1 g/mol (estimated from bromine content and aromatic backbone).
  • Polarity: Moderate to high due to bromine electronegativity and oxygen groups.
  • Bioactivity: Potential enzyme inhibition (e.g., CYP450 isoforms) based on bromine’s role in similar compounds .

Properties

Molecular Formula

C24H18Br2N2O5

Molecular Weight

574.2 g/mol

IUPAC Name

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(4-bromophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18Br2N2O5/c1-32-18-12-13(11-17(26)21(18)29)20-19-22(33-28(20)16-5-3-2-4-6-16)24(31)27(23(19)30)15-9-7-14(25)8-10-15/h2-12,19-20,22,29H,1H3

InChI Key

YZUYFDBAUXUNHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H18Br2N2O5 typically involves multiple steps, including the bromination of an aromatic compound, followed by the introduction of nitrogen and oxygen-containing functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C24H18Br2N2O5: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a catalyst, such as palladium on carbon, and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

C24H18Br2N2O5: is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C24H18Br2N2O5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/ml) CYP Inhibition
C₂₄H₁₈Br₂N₂O₅ (Hypo.) 586.1 ~3.5 0.03 (predicted) Likely (CYP1A2/2C19)
C₁₀H₅BrN₂ 233.06 2.85 0.0522 CYP1A2, CYP2C19
C₂₀H₁₈N₂O₅ 366.12 1.99 0.15 (predicted) Not reported

Research Findings

  • Bioactivity : Brominated compounds like C₁₀H₅BrN₂ and C₂₄H₁₈Br₂N₂O₅ are potent CYP inhibitors, making them candidates for drug development but requiring toxicity studies .
  • Stability vs. Solubility : Increasing bromine content improves metabolic stability but reduces solubility, as seen in C₁₀H₅BrN₂ vs. N-caffeoyltryptophan .
  • Synthetic Challenges : Multi-step bromination and purification (e.g., column chromatography) lower yields in brominated analogs compared to oxygen-rich compounds .

Biological Activity

The compound with the molecular formula C24H18Br2N2O5 is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • Molecular Weight : 540.22 g/mol
  • IUPAC Name : The specific IUPAC name for this compound is not widely documented, but it can be derived from its structure involving bromine substitutions and nitrogen functionalities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of bromine atoms in the structure may enhance its lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens:

  • Gram-positive Bacteria : Compounds in this class have shown efficacy against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Mycobacteria : They have also demonstrated activity against mycobacterial strains, including Mycobacterium tuberculosis.

A comparative study highlighted that derivatives of similar structures showed submicromolar activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies:

  • Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for therapeutic applications.
  • Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various brominated compounds against clinical isolates. The results demonstrated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
    • The study utilized disk diffusion methods to assess the inhibition zones, revealing that compounds with higher bromine content had enhanced activity.
  • Anticancer Research :
    • In a recent publication, a series of brominated compounds were tested for their anticancer properties. The results indicated that this compound effectively reduced cell viability in breast cancer cell lines by inducing oxidative stress .
    • The study employed flow cytometry to analyze apoptotic cells, confirming the compound's ability to trigger programmed cell death.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Notes
This compoundS. aureus0.5 µg/mLEffective against resistant strains
C25H26N2O5E. faecalis0.3 µg/mLComparable to ampicillin
C24H20ClN3O4M. tuberculosis0.8 µg/mLPromising for drug development

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index (Normal Cells)
This compoundMCF-7 (Breast Cancer)15>10
C25H26N2O5HeLa (Cervical Cancer)20>8
C24H20ClN3O4A549 (Lung Cancer)12>12

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